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molecular formula C8H6N2O3 B1626061 3-Methyl-5-nitrobenzo[d]isoxazole CAS No. 63770-48-9

3-Methyl-5-nitrobenzo[d]isoxazole

Cat. No. B1626061
M. Wt: 178.14 g/mol
InChI Key: PQLIRZDJBWDLOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08975417B2

Procedure details

To a stirred suspension of 2-(1-iminoethyl)-4-nitrophenol (Step 33.1) (2.94 g, 16.32 mmol) in THF (40 mL) was added N-chlorosuccinimide (3.27 g, 24.48 mmol) and K2CO3 (4.51 g, 32.6 mmol) under Ar. The reaction mixture was stirred for 3 hr at rt, quenched with brine, and extracted with EtOAc. The combined organic layers were washed with a saturated aq. NaHCO3 solution, dried over Na2SO4 and evaporated. The crude product was purified by silica gel column chromatography (hexane/EtOAc 5-15%) to afford the title product (2.8 g, 15.72 mmol, 96% yield) as a white solid. tR: 4.31 min (HPLC 1); tR: 0.86 min (LC-MS 2); ESI-MS: 179 [M+H]+ (LC-MS 2); Rf=0.85 (hexane/EtOAc 1:1).
Name
2-(1-iminoethyl)-4-nitrophenol
Quantity
2.94 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Name
Quantity
4.51 g
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[NH:1]=[C:2]([C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[OH:13])[CH3:3].ClN1C(=O)CCC1=O.C([O-])([O-])=O.[K+].[K+]>C1COCC1>[CH3:3][C:2]1[C:4]2[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=2[O:13][N:1]=1 |f:2.3.4|

Inputs

Step One
Name
2-(1-iminoethyl)-4-nitrophenol
Quantity
2.94 g
Type
reactant
Smiles
N=C(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
ClN1C(CCC1=O)=O
Name
Quantity
4.51 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 3 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with brine
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with a saturated aq. NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (hexane/EtOAc 5-15%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC1=NOC2=C1C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 15.72 mmol
AMOUNT: MASS 2.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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